molecular formula C21H25ClN2O4S B12478206 3-(azepan-1-ylcarbonyl)-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide

3-(azepan-1-ylcarbonyl)-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide

Cat. No.: B12478206
M. Wt: 437.0 g/mol
InChI Key: UIXXHJNQCIHKCB-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups in its structure suggests potential for a range of chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.

    Attachment of the 4-chlorobenzyl group: This can be done through nucleophilic substitution reactions.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the azepane ring.

    Reduction: Reduction reactions could target the sulfonamide group or the aromatic ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the azepane ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an antimicrobial or antifungal agent.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide: A structurally similar compound that might share some chemical and biological properties.

    Azepane derivatives: Compounds containing the azepane ring, which could have similar chemical reactivity.

Uniqueness

The uniqueness of 3-(azepan-1-ylcarbonyl)-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to other sulfonamides or azepane derivatives.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C21H25ClN2O4S/c1-28-20-11-10-18(14-19(20)21(25)24-12-4-2-3-5-13-24)29(26,27)23-15-16-6-8-17(22)9-7-16/h6-11,14,23H,2-5,12-13,15H2,1H3

InChI Key

UIXXHJNQCIHKCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C(=O)N3CCCCCC3

Origin of Product

United States

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